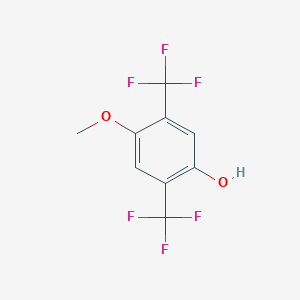
4-Methoxy-2,5-bis(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,5-bis(trifluoromethyl)phenol is an organic compound with the molecular formula C9H6F6O2 It is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-bis(trifluoromethyl)phenol typically involves the introduction of trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation reaction, where trifluoromethyl groups are introduced using trifluoromethylating agents in the presence of a Lewis acid catalyst. The methoxy group can be introduced through methylation of the hydroxyl group on the phenol ring using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,5-bis(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-2,5-bis(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,5-bis(trifluoromethyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific biochemical pathways and the inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a single trifluoromethyl group and a phenol group.
2,5-Bis(trifluoromethyl)phenol: Lacks the methoxy group present in 4-Methoxy-2,5-bis(trifluoromethyl)phenol.
4-Methoxyphenol: Contains a methoxy group but lacks the trifluoromethyl groups.
Uniqueness
This compound is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H6F6O2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-methoxy-2,5-bis(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H6F6O2/c1-17-7-3-4(8(10,11)12)6(16)2-5(7)9(13,14)15/h2-3,16H,1H3 |
InChI Key |
VSNPNDNNAISCCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


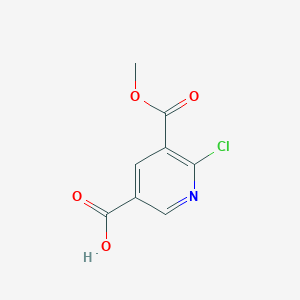
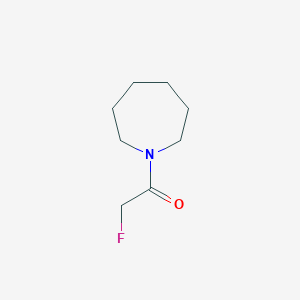
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
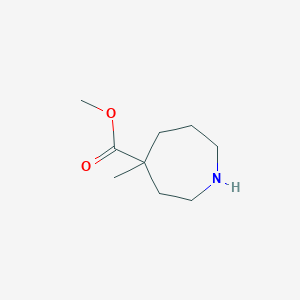
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
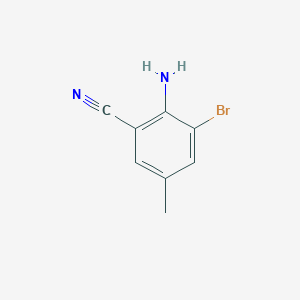



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
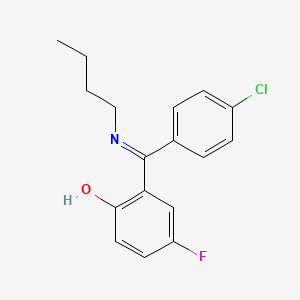
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
